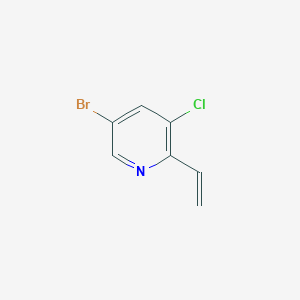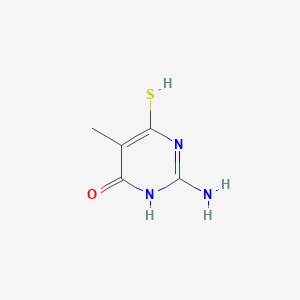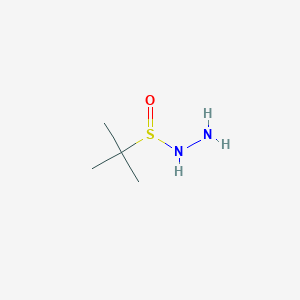
2-Methylpropane-2-sulfinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropane-2-sulfinohydrazide is an organic compound with a unique structure that includes a sulfinohydrazide group attached to a 2-methylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropane-2-sulfinohydrazide typically involves the reaction of 2-methylpropane-2-sulfinyl chloride with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(CH3)3CS(O)Cl+NH2NH2→(CH3)3CS(O)NHNH2+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropane-2-sulfinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinohydrazide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Various reduced forms depending on the reducing agent used.
Substitution: Substituted hydrazides with different functional groups.
Scientific Research Applications
2-Methylpropane-2-sulfinohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpropane-2-sulfinohydrazide involves its interaction with molecular targets through its sulfinohydrazide group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(p-tolylsulfonyl)hydrazine: Similar in structure but with different substituents.
2-Methylpropane-2-sulfinamide: Contains a sulfinamide group instead of a sulfinohydrazide group.
Uniqueness
2-Methylpropane-2-sulfinohydrazide is unique due to its specific sulfinohydrazide group, which imparts distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C4H12N2OS |
|---|---|
Molecular Weight |
136.22 g/mol |
IUPAC Name |
2-methylpropane-2-sulfinohydrazide |
InChI |
InChI=1S/C4H12N2OS/c1-4(2,3)8(7)6-5/h6H,5H2,1-3H3 |
InChI Key |
YLNMSEIFQNQRMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B13121324.png)

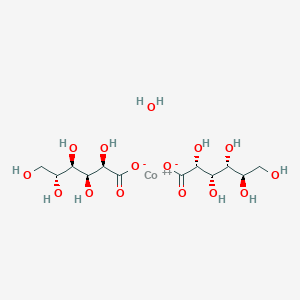
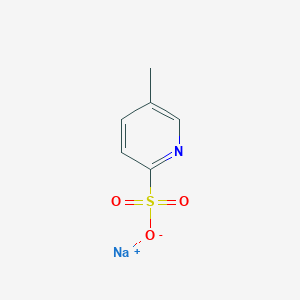

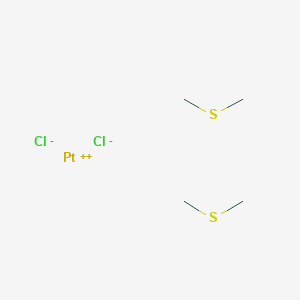

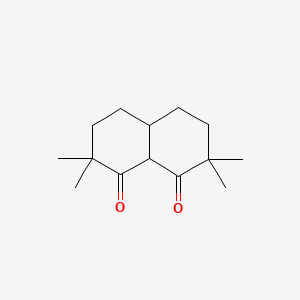

![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13121355.png)
